molecular formula C10H12O B1311848 3-(3-Methylphenyl)propionaldehyde CAS No. 95416-60-7

3-(3-Methylphenyl)propionaldehyde

Cat. No.: B1311848
CAS No.: 95416-60-7
M. Wt: 148.2 g/mol
InChI Key: MRAFYMRFDJVPRW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(3-Methylphenyl)propionaldehyde is C10H12O . The molecular weight is 148.2 . Unfortunately, the specific 3D structure or other detailed structural information is not provided in the available resources.

Scientific Research Applications

Catalytic Activity and Synthesis

  • Synthesis via Hydrogenation : NiB/SiO2 amorphous alloy has been used as a catalyst for hydrogenating 2,2-Dimethyl-3-(3-methylphenyl)propionaldehyde, resulting in high yields of 2,2-Dimethyl-3-(3-methylphenyl)-propan-1-ol. This process demonstrates high catalytic activity and selectivity under moderate reaction conditions (Tang Lin-sheng, 2008).

Computational and Theoretical Studies

  • Ab Initio Calculations : Studies have employed ab initio calculations to investigate the internal rotation of propionaldehyde, providing insights into the stability of various conformers and contributing to our understanding of its molecular structure (N. L. Allinger & S. Hickey, 1973).

Chemical Reactions and Mechanisms

  • Isomerization Processes : The cluster anion [HRu3(CO)11]− has been observed to catalyze the isomerization of allylic alcohol to propionaldehyde, a reaction that is sensitive to the substituents in the allylic systems, indicating a nuanced mechanism and potential applications in chemical synthesis (M. Langenbahn, K. Bernauer, & Georg Süss-Fink, 1989).

Pyrolysis Studies

  • Pyrolysis and Decomposition : The thermal decomposition of propionaldehyde has been studied using a hyperthermal nozzle, revealing various reactions and products, offering insights into the pyrolysis mechanisms of similar aldehydes (Brian J. Warner et al., 2015).

DNA Interaction and Mutagenicity

  • DNA Interaction and Potential Mutagenicity : Studies on 3-(Methylnitrosamino)propionaldehyde (MNPA) have shown its ability to form DNA adducts, potentially contributing to mutagenicity. This highlights its biochemical interactions and potential implications in the field of toxicology and genetics (F. Chung et al., 1994).

Photochemical Reactions

  • Synthesis of Oxetanes : Photochemical reactions involving propionaldehyde and furan have led to the synthesis of new compounds like oxetanes, showcasing its role in organic photochemical processes (S. Toki, K. Shima, & H. Sakurai, 1965).

Food Chemistry

  • Flavour Compounds in Foods : Branched aldehydes, including derivatives of propionaldehyde, have been identified as significant flavor compounds in various food products. Their production and breakdown pathways are crucial for understanding and controlling the flavors in food (B. Smit, W. Engels, & G. Smit, 2009).

Mechanism of Action

Mode of Action

The mode of action of 3-(3-Methylphenyl)propionaldehyde Aldehydes can undergo nucleophilic substitution reactions . For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the nitrogen acting as a nucleophile, competing with oxygen. The reaction with oxygen forms a hemiketal, which is a reversible process. In contrast, the reaction with nitrogen forms an oxime, which is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

It’s known that aldehydes can participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and reactivity .

Biochemical Analysis

Biochemical Properties

3-(3-Methylphenyl)propionaldehyde plays a significant role in biochemical reactions, particularly in the context of aromatic aldehydes. This compound interacts with several enzymes and proteins, including aldehyde dehydrogenases and reductases, which facilitate its conversion to corresponding alcohols or acids. The interactions between this compound and these enzymes are crucial for its metabolism and subsequent biochemical effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules and transcription factors, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit aldehyde dehydrogenases by forming adducts with the active site cysteine residues. This inhibition can result in the accumulation of reactive aldehydes, which can further impact cellular functions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo oxidation to form corresponding acids or reduction to form alcohols. These transformations can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular functions. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Studies have shown that high doses of this compound can lead to adverse effects on the reproductive system in male rats, including changes in seminiferous tubules and reduction in sperm counts .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to corresponding acids and alcohols. Enzymes such as aldehyde dehydrogenases and reductases play a crucial role in these metabolic transformations. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can interact with specific transporters that facilitate its uptake and distribution across cellular membranes. Additionally, binding proteins can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

3-(3-methylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAFYMRFDJVPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440261
Record name 3-(3-METHYLPHENYL)PROPIONALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95416-60-7
Record name 3-(3-METHYLPHENYL)PROPIONALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the optimal conditions for hydrogenating 3-(3-Methylphenyl)propionaldehyde to 2,2-Dimethyl-3-(3-methylphenyl)-propan-1-ol using a NiB/SiO2 catalyst?

A1: Research suggests that NiB/SiO2 amorphous alloy exhibits high catalytic activity and selectivity for this hydrogenation reaction []. The study identified the following optimal conditions:

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